molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B2820326
CAS No.: 1189817-30-8
M. Wt: 319.98
InChI Key: ISQJJKIRKHUOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound belonging to the class of benzoxepines. Benzoxepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQJJKIRKHUOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one (700 mg) in diethyl ether (20 mL) at 0° C. was added bromine (0.14 mL) dropwise and the reaction was stirred at room temperature for 16 h. The reaction was then quenched with aqueous sodium thiosulfate solution (30 mL) and the product extracted into diethyl ether (2×30 mL) The combined organics were dried (MgSO4), reduced in vacuo and purified on silica to give 4,7-dibromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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